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Compound of Interest |

3-(2-
Compound Name: methoxyethyl)azepanehydrochlori
de
CAS No.: 2866353-14-0
Cat. No.: B6607985

Executive Summary

3-(2-methoxyethyl)azepane hydrochloride (CAS: 1566236-20-1) is a specialized saturated
nitrogen heterocycle used primarily as a building block in medicinal chemistry.[1] As a 3-
substituted azepane, it introduces a specific vector of conformational flexibility and lipophilicity
(via the ether side chain) that is distinct from the more common piperidine or pyrrolidine
analogs. This guide details the chemical structure, physicochemical properties, and a robust,
scalable synthesis route designed for high-purity applications in drug discovery.

Chemical Structure & Properties[2][3][4][5]
Structural Identity

The molecule consists of a seven-membered azepane (hexamethyleneimine) ring substituted
at the C3 position with a 2-methoxyethyl group. It is isolated as the hydrochloride salt to ensure
stability and water solubility.
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Property Data
IUPAC Name 3-(2-methoxyethyl)azepane hydrochloride
CAS Number 1566236-20-1
C
H
Molecular Formula
NO
HCI

) 157.26 g/mol (Free Base) / 193.71 g/mol (HCI
Molecular Weight

Salt)
Core Scaffold Azepane (7-membered saturated amine)
Key Substituent 2-methoxyethyl ether (at C3 position)

Conformational Analysis

Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic
equilibrium of twist-chair and twist-boat conformers. The introduction of the 2-methoxyethyl
group at C3 creates a steric bias, potentially locking the ring into a preferred conformation
when bound to a protein target. This makes the scaffold particularly valuable for exploring "off-
target" space in kinase or GPCR inhibitor design where 6-membered rings fail to achieve
selectivity.

Retrosynthetic Analysis

To design a scalable synthesis, we employ a Late-Stage Reduction Strategy. The 7-membered
amine core is difficult to cyclize directly with substituents; therefore, we utilize the commercially
available

-caprolactam as a template. The C3 position of the lactam (alpha to the carbonyl) is activated
for alkylation, allowing for precise installation of the side chain before reducing the ring to the
amine.

Logical Disconnection Plan (Graphviz)
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Caption: Retrosynthetic tree showing the disconnection of the target amine back to the
caprolactam precursor via alpha-alkylation.

Detailed Synthesis Protocol

This protocol utilizes the

-Alkylation of N-Protected Lactams method. This approach is superior to direct ring expansion
(e.g., Schmidt reaction on substituted cyclohexanones) because it avoids regioselectivity
issues (migration of C2 vs C6) and provides a single isomer.

Phase 1: Scaffold Protection

Objective: Protect the lactam nitrogen to prevent N-alkylation and facilitate clean C-enolate
formation.

* Reagents:
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-Caprolactam (1.0 eq), Sodium Hydride (NaH, 1.2 eq), Benzyl Bromide (BnBr, 1.1 eq), DMF.

e Procedure:
o Suspend NaH (60% dispersion) in anhydrous DMF at 0°C under Argon.
o Add

-Caprolactam portion-wise.[1] Stir for 30 min until H
evolution ceases.

o Add Benzyl Bromide dropwise.
o Warm to Room Temperature (RT) and stir for 4 hours.

o Workup: Quench with water, extract with EtOAc, wash with brine. Purify via silica gel
chromatography.

o Product:N-Benzyl-e-caprolactam.

Phase 2: C3-Functionalization (Critical Step)

Objective: Install the methoxyethyl side chain at the C3 position using kinetic enolate chemistry.

» Reagents:N-Benzyl-e-caprolactam (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), 1-
Bromo-2-methoxyethane (1.2 eq), THF.

e Procedure:

Cool a solution of N-Benzyl-e-caprolactam in anhydrous THF to -78°C.

[e]

[e]

Add LDA (2.0 M in THF/heptane) dropwise over 20 min. Note: Maintain temp < -70°C to
ensure kinetic enolate formation at C3.

Stir at -78°C for 1 hour.

[e]

o

Add 1-Bromo-2-methoxyethane (neat) dropwise.

[¢]

Allow the mixture to warm slowly to RT overnight.
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o Workup: Quench with saturated NH

Cl. Extract with EtOAc.[2]

o Validation: Check LCMS for mass [M+H]

o Product:1-Benzyl-3-(2-methoxyethyl)azepan-2-one.

Phase 3: Global Reduction

Objective: Reduce the lactam carbonyl to a methylene group and remove the benzyl protecting

group.
e Step A: Lactam Reduction
o Reagents: LiAIH

(2.5 eq), THF.

o Procedure: Reflux the alkylated lactam with LiAIH

in THF for 12 hours.

o Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate. Concentrate filtrate
to yield 1-Benzyl-3-(2-methoxyethyl)azepane.

o Step B: Hydrogenolysis (Deprotection)
o Reagents: Pd/C (10% wt), H

(1 atm or 50 psi), Methanol.

o Procedure: Stir the benzyl amine in MeOH with Pd/C under H

atmosphere for 12-24 hours.

o Filtration: Filter through Celite to remove catalyst.
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Phase 4: Salt Formation

o Procedure: Dissolve the free base oil in diethyl ether.
e Precipitation: Add 2.0 M HCl in diethyl ether dropwise at 0°C.
« |solation: Collect the white precipitate by filtration under N

. Dry under high vacuum.

Synthesis Workflow Diagram (Graphviz)

Step 1: N-Benzylation Yields N-Bn Lactam Step 2: C3-Alkylation Yields Tert-Amine Step 3: Lactam Reduction Yields Final HCI Salt Step 4: Deprotection & Salt
(NaH, BnBr, DMF) (LDA, -78°C, R-Br) (LIAIH4, THF, Reflux) (H2/Pd, then HCI/Ether)

Click to download full resolution via product page

Caption: Step-by-step synthesis workflow from caprolactam to the final hydrochloride salt.

Analytical Characterization

To validate the synthesis, the following analytical data is expected for 3-(2-
methoxyethyl)azepane HCI:

Proton NMR ( H NMR, 400 MHz, D O)

e 3.35 (s, 3H): Distinct singlet for the methoxy group (-OCH

).

3.40 - 3.50 (t, 2H): Methylene protons adjacent to oxygen (-CH

-OMe).

3.10 - 3.30 (m, 4H): Alpha-protons adjacent to nitrogen (Ring C2-H and C7-H).

1.90 - 2.10 (m, 1H): Methine proton at C3 (chiral center).

1.40 - 1.80 (m, 8H): Remaining ring methylene protons and side-chain linker.
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Mass Spectrometry (ESI-MS)

Calculated Mass: 157.15 (C

H
NO)

Observed: [M+H]

=158.2

Safety & Handling

Azepane Toxicity: While specific toxicology for this derivative is limited, azepanes are known
skin irritants and potential permeators. Wear nitrile gloves and work in a fume hood.

LiAIH

Hazards: Reacts violently with water. Use anhydrous solvents and quench carefully (Fieser
method recommended).

Storage: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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